3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
Overview
Description
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is a versatile chemical compound utilized in diverse scientific research areas, such as pharmaceutical development, organic synthesis, and material science. Its unique properties make it a valuable tool for studying various biological processes and designing novel compounds for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid typically involves the bromination of 2-(difluoromethoxy)phenylacetic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acids with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetic acid moiety.
Reduction Reactions: Products include alcohols or amines formed by the reduction of the phenylacetic acid moiety.
Scientific Research Applications
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological processes and interactions due to its unique chemical properties.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in material science for the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Another brominated compound with similar applications in organic synthesis and material science.
3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile:
Uniqueness
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is unique due to its combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMRZEADZUWRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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